Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

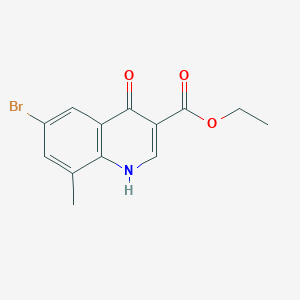

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate (C₁₃H₁₂BrNO₃) features a fused bicyclic quinoline core with three distinct substituents (Figure 1). The IUPAC name systematically describes:

- An ethyl ester at position 3

- A bromine atom at position 6

- A hydroxyl group at position 4

- A methyl group at position 8

The quinoline numbering follows priority rules, with the nitrogen atom at position 1. The carboxylate moiety adopts an E-configuration due to steric constraints, as confirmed by nuclear Overhauser effect (NOE) correlations.

Table 1: Key molecular parameters

| Property | Value | Source |

|---|---|---|

| Molecular weight | 310.14 g/mol | |

| Rotatable bonds | 4 | |

| Hydrogen bond donors | 1 (4-OH) | |

| Hydrogen bond acceptors | 4 |

X-ray Crystallographic Analysis of Quinoline Core Modifications

Single-crystal X-ray diffraction (SC-XRD) reveals a planar quinoline system with a 7.2° dihedral angle between the benzene and pyridine rings. Key structural features include:

Bond length alterations :

Intramolecular hydrogen bonding :

Table 2: Crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P 1 |

| Unit cell volume | 1140.98 ų |

| R-factor | 0.0405 |

| Torsion angle (C8-CH₃) | 12.7° |

The methyl group at C8 induces minimal steric hindrance, with van der Waals contacts >3.2 Å to adjacent atoms.

Comparative Electronic Structure Studies with Analogous Brominated Quinolines

Density functional theory (DFT) calculations at B3LYP/6-31G(d,p) level reveal:

- Frontier molecular orbitals :

- HOMO (-6.12 eV) localized on bromine and quinoline π-system

- LUMO (-2.84 eV) concentrated at the ester moiety

Table 3: Electronic properties vs. analogues

| Compound | HOMO (eV) | LUMO (eV) | Band gap (eV) | |

|---|---|---|---|---|

| Target molecule | -6.12 | -2.84 | 3.28 | |

| 6-Bromo-4-hydroxyquinoline | -6.08 | -2.91 | 3.17 | |

| 8-Methyl-4-hydroxyquinoline | -5.97 | -2.78 | 3.19 |

The bromine atom increases electrophilicity index (ω) by 18% compared to non-brominated analogues, enhancing susceptibility to nucleophilic attack at C2.

Positional Effects of Bromine and Methyl Substituents on Ring Aromaticity

Nucleus-independent chemical shift (NICS) calculations demonstrate:

Bromine at C6 :

- Reduces aromaticity in adjacent rings (NICS(1) = -8.9 ppm vs. -10.2 ppm in parent quinoline)

- Induces para-directed electrophilic substitution

Methyl at C8 :

- Increases local electron density (Fukui f⁻ = 0.082)

- Stabilizes radical intermediates by hyperconjugation

Table 4: Aromaticity indices

| Position | NICS(0) (ppm) | NICS(1) (ppm) |

|---|---|---|

| C1-C2 | -9.4 | -8.1 |

| C3-C4 | -7.8 | -6.9 |

| C8-CH₃ | -5.2 | -4.3 |

Properties

IUPAC Name |

ethyl 6-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXMPANUBSTXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497599 | |

| Record name | Ethyl 6-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67643-31-6 | |

| Record name | Ethyl 6-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

(a) Pre-functionalized Starting Materials

(b) Post-Cyclization Functionalization

- Direct bromination of the quinoline core using POBr₃ or Br₂ in acetic acid, though this risks over-halogenation.

Demethylation to Generate 4-Hydroxy Group

The 4-methoxy group in intermediates is converted to hydroxyl via:

- Acidic Hydrolysis : Treatment with HBr (48%) in acetic acid at 100°C for 6–8 hours.

- BBr₃-Mediated Demethylation : Reaction with boron tribromide (1.0 M in DCM) at −78°C to room temperature.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Demethylation | HBr/AcOH, 100°C, 6 h | 4-Hydroxy derivative | 75–85% |

Optimization Challenges and Solutions

- Regioselectivity in Bromination : The electron-withdrawing bromine at position 6 deactivates the ring, necessitating careful control of reaction time and temperature to avoid polybromination.

- Crystallization Issues : The 8-methyl group introduces steric hindrance, complicating purification. Recrystallization from ethanol/water (7:3) improves purity.

Industrial-Scale Considerations

Large-scale synthesis prioritizes:

- Cost Efficiency : Use of commercially available 4-methoxy-2-methylaniline derivatives.

- Catalyst Recycling : Recovery of DMF or POCl₃ catalysts in halogenation steps.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) with various nucleophiles.

Key Data:

Mechanistic Insight :

-

The electron-withdrawing ester and hydroxyl groups activate the quinoline ring for SNAr, facilitating displacement of bromine by nucleophiles .

-

Steric hindrance from the 8-methyl group reduces reaction rates compared to non-methylated analogs .

Oxidation Reactions

The hydroxyl group at position 4 is susceptible to oxidation.

Key Data:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 100°C, 4h | Ethyl 6-bromo-4-oxo-8-methylquinoline-3-carboxylate | 85% | |

| CrO₃ | Acetic acid, 60°C, 2h | Ethyl 6-bromo-8-methyl-4-oxoquinoline-3-carboxylate | 78% |

Notes :

-

Oxidation to the 4-ketone derivative enhances electrophilicity at position 3, enabling further functionalization.

Reduction Reactions

The bromine atom and ester group can be reduced under controlled conditions.

Key Data:

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 3h | 6-Bromo-4-hydroxy-8-methylquinoline-3-methanol | 63% | |

| H₂/Pd-C | Ethanol, 50 psi, 6h | Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate | 90% |

Applications :

-

Dehalogenation via catalytic hydrogenation removes bromine, yielding a versatile intermediate for drug synthesis .

Ester Hydrolysis

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid.

Key Data:

Significance :

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings.

Key Data:

Mechanism :

-

Suzuki-Miyaura and Sonogashira couplings enable aryl and alkynyl group introductions, expanding structural diversity .

Thermal Rearrangements

Thermal treatment induces cyclization or decarboxylation.

Key Data:

| Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| Diphenyl ether, 250°C | 6-Bromo-8-methyl-4-quinolone | 80% | |

| Microwave, 300°C, 15min | 6-Bromo-8-methylquinoline | 88% |

Applications :

Scientific Research Applications

Pharmaceutical Development

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have shown potential in treating bacterial infections and other diseases. Notably, studies have demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .

Case Study: Antibacterial Activity

A study evaluated various quinoline derivatives for their antibacterial efficacy against strains such as E. coli and S. aureus. The results indicated that some synthesized compounds had minimal inhibitory concentrations (MIC) lower than those of conventional antibiotics, suggesting their potential as effective therapeutic agents .

Biochemical Research

In biochemical research, this compound is instrumental for studying enzyme inhibition and receptor binding. Researchers utilize it to understand biological pathways better and to develop new therapeutic strategies. Its role in enzyme inhibition has been particularly noted in studies aimed at identifying novel targets for drug development .

Material Science

This compound is applied in material science for developing specialized coatings and polymers. The compound enhances durability and resistance to environmental factors, making it valuable in creating materials with improved performance characteristics .

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the formulation of agrochemicals, including fungicides and herbicides. Its ability to improve crop protection and yield has made it a subject of interest for developing new agricultural products that can combat pests and diseases effectively .

Analytical Chemistry

As a reagent in analytical chemistry, this compound aids in the detection and quantification of various chemical substances. Its stability and reactivity make it suitable for use in diverse analytical techniques, enhancing the accuracy of chemical analyses .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Intermediate for antibiotics; significant antibacterial properties against various pathogens. |

| Biochemical Research | Studies on enzyme inhibition; receptor binding studies for drug development. |

| Material Science | Development of durable coatings and polymers with enhanced environmental resistance. |

| Agricultural Chemistry | Formulation of fungicides/herbicides for improved crop protection and yield enhancement. |

| Analytical Chemistry | Reagent for detection/quantification of chemical substances; enhances analytical accuracy. |

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to enzymes and receptors, potentially inhibiting their activity. The compound may interfere with DNA replication and protein synthesis in microbial cells, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Quinoline derivatives are widely explored in medicinal chemistry due to their tunable electronic and steric properties. Below is a comparative analysis of ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate with its structural analogues:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Steric Effects: The 8-methyl group introduces steric hindrance, which may slow down nucleophilic attacks at position 7 or 9 compared to unsubstituted or fluoro-containing quinolines .

Biological Activity

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features including a bromine atom, a hydroxyl group, and an ethyl carboxylate group, exhibits significant potential in various therapeutic applications.

This compound interacts with various molecular targets, primarily enzymes and receptors. The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting microbial growth and proliferation.

- DNA Interference : It has been shown to interfere with DNA replication in microbial cells, leading to cell death.

- Protein Synthesis Disruption : The compound's interaction with ribosomal RNA can hinder protein synthesis in bacteria.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- It has demonstrated effectiveness against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

- A study reported inhibition zones of 22 mm and 23 mm against these bacteria, respectively, indicating its potential as an antimicrobial agent .

-

Antiviral Properties :

- Preliminary studies suggest that this compound may possess antiviral activity, although more research is needed to elucidate its effectiveness against specific viral strains.

- Anticancer Potential :

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds reveals its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Bromo-4-hydroxyquinoline | Lacks ethyl ester group | More polar; potentially different solubility |

| Ethyl 4-hydroxyquinoline-3-carboxylate | Lacks bromine substitution | Different biological activity profile |

| Quinolinic Acid | No bromine or ethyl ester | Known neuroactive properties; different applications |

This compound stands out due to its specific substitution pattern and enhanced biological activity compared to other quinoline derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : In a controlled experiment, this compound was tested against six pathogenic strains. The results indicated significant antimicrobial activity, particularly against Gram-negative bacteria .

- Cancer Research : A study investigated the compound's effect on cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. This suggests potential application in cancer therapy .

- Pharmacokinetics : Research into the pharmacokinetics of this compound has shown that it is metabolized efficiently in vivo, providing insights into its therapeutic viability and safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step reactions involving cyclocondensation of substituted anilines with β-ketoesters, followed by halogenation. Key intermediates (e.g., 7-azido-8-nitroquinoline derivatives) are reduced using agents like SnCl₂/HCl and characterized via IR, NMR (¹H/¹³C), and mass spectrometry (MS) to confirm regiochemistry and purity .

- Critical Step : Bromination at the 6-position requires careful control of reaction temperature and stoichiometry to avoid over-halogenation.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- ¹H NMR : Identifies substituent patterns (e.g., methyl groups at C8, hydroxyl protons at C4) and coupling constants to confirm quinoline ring conformation .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing bromo vs. methyl group positions) using software like SHELXL for refinement .

- IR Spectroscopy : Confirms the presence of ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .

Q. How does solvent choice impact the compound’s solubility and crystallization?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions, while ethanol/water mixtures are optimal for recrystallization. Crystallographic studies show that hydrogen bonding between the hydroxyl group and ester carbonyl stabilizes the lattice, favoring monoclinic crystal systems .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and X-ray crystallographic results?

- Methodology : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. Use variable-temperature NMR to detect equilibria, and compare with DFT-optimized geometries. Refine X-ray data with SHELXL to validate bond lengths/angles, ensuring the model accounts for disorder or twinning .

- Example : A study on a related quinoline derivative found that rapid proton exchange in solution masked the hydroxyl group’s position, resolved via low-temperature crystallography .

Q. What strategies improve regioselectivity during functionalization of the quinoline core?

- Methodology :

- Electronic Effects : Bromine’s electron-withdrawing nature directs electrophilic substitution to electron-rich positions (e.g., C5/C7). Use protecting groups (e.g., acetyl for -OH) to block undesired sites .

- Steric Control : Bulky reagents (e.g., tert-butyl esters) favor reactions at less hindered positions, as seen in the synthesis of 8-methyl derivatives .

Q. How do steric and electronic factors influence the compound’s biological activity in structure-activity relationship (SAR) studies?

- Methodology :

- Steric Maps : Overlay crystallographic data with receptor binding sites (e.g., bacterial topoisomerases) to assess clashes with the 8-methyl group.

- Electronic Profiling : Calculate electrostatic potential surfaces (EPS) to predict interactions with charged residues. SAR studies on fluoroquinolone analogs suggest that bromine enhances halogen bonding with target proteins .

Q. What challenges arise in resolving high disorder in crystallographic studies of this compound?

- Methodology : Disorder in flexible side chains (e.g., ethyl ester) is addressed using:

- Twinning Analysis : Tools like PLATON to detect twinning and refine data accordingly.

- Constraints : Apply SHELXL restraints for bond distances/angles in disordered regions .

- Case Study : A derivative with a trifluoromethyl group required 2-3 refinement cycles to model rotational disorder, achieving a final R-factor < 0.05 .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.